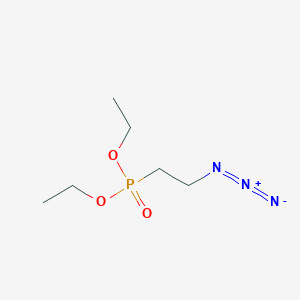
(2-アジドエチル)ホスホン酸ジエチル
説明
Phosphonic acid, (2-azidoethyl)-, diethyl ester is a useful research compound. Its molecular formula is C6H14N3O3P and its molecular weight is 207.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonic acid, (2-azidoethyl)-, diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (2-azidoethyl)-, diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
加水分解と脱アルキル化
「(2-アジドエチル)ホスホン酸ジエチル」を含むホスフィン酸およびホスホン酸は、有用な中間体および生物活性化合物です。 これらの化合物は、それぞれエステル、ホスフィン酸塩およびホスホン酸塩から加水分解または脱アルキル化によって調製できます .
生物活性
ホスフィン酸およびホスホン酸は、その生物活性で知られています。 これらの化合物は、抗菌剤として使用され、多剤耐性(MDR)菌および広範耐性(XDR)菌に対して有効であることが示されています . これらの化合物は、DNAウイルスおよびレトロウイルス感染症の治療にも重要な役割を果たしています .
ヘテロ環の合成
「1-アジド-2-ジエトキシホスホリルエタン」のアジド基は、さまざまなヘテロ環の合成に使用できます。 有機アジドは、ピロールなどの1つのヘテロ原子を含む5員環のさまざまなヘテロ環を合成するために使用されてきました .
糖質生物学における生体直交クリックケミストリー
アジドベースの生体直交クリックケミストリーは、生体システムにおけるグリカン非侵襲的イメージング、選択的代謝工学のための新しい方法を生み出し、生物学的操作とグリコミクス研究のためのエリート化学ハンドルを提供しました .
表面官能化
ホスホン酸は、超分子またはハイブリッド材料の設計、および表面の官能化に使用されます .
分析アプリケーション
生物活性
Phosphonic acid derivatives, particularly those with azido groups, have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of Phosphonic acid, (2-azidoethyl)-, diethyl ester , examining its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
Phosphonic acid, (2-azidoethyl)-, diethyl ester is characterized by the presence of a phosphonate moiety and an azido group. The general structure can be represented as follows:
Where is the azidoethyl group and and are ethyl groups. The synthesis typically involves the reaction of diethyl phosphonate with azidoethyl halides under basic conditions, often utilizing coupling agents like 1H-tetrazole to promote the reaction efficiency .
Biological Activity
The biological activity of phosphonic acids is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. The following sections highlight key findings related to the biological activity of this compound.
1. Enzyme Inhibition
Phosphonic acids are known for their role as enzyme inhibitors. For instance, they can inhibit cholinesterases, enzymes that hydrolyze neurotransmitters like acetylcholine. This inhibition can lead to increased neurotransmitter levels, which may have implications for treating neurological disorders .
Key Findings:
- Cholinesterase Inhibition: Phosphonic acid derivatives have shown significant inhibitory effects on cholinesterase activity, which is crucial for regulating neurotransmitter levels .
- Selectivity: The selectivity of inhibition varies based on the alkyl substituents on the phosphonate group. For example, diethyl phosphonates exhibit different inhibition profiles compared to their methyl counterparts .
2. Antimicrobial Activity
Phosphonic acids have been studied for their antimicrobial properties. Research indicates that certain phosphonates exhibit antibacterial activity against various strains of bacteria.
Case Study:
- A study demonstrated that phosphonic acid derivatives showed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
3. Antiviral Properties
Emerging studies suggest that phosphonic acids may also possess antiviral properties. Their ability to interfere with viral replication processes makes them candidates for further exploration in antiviral drug development.
Research Insights:
- Phosphonic acid derivatives have been evaluated for their effectiveness against viruses such as HIV and hepatitis C. The azido group may enhance the compound's ability to penetrate viral membranes or inhibit viral enzymes .
Data Table: Biological Activities of Phosphonic Acid Derivatives
特性
IUPAC Name |
1-azido-2-diethoxyphosphorylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N3O3P/c1-3-11-13(10,12-4-2)6-5-8-9-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFFSRLJBGEQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN=[N+]=[N-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731127 | |
| Record name | Diethyl (2-azidoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196302-98-4 | |
| Record name | Diethyl (2-azidoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















